2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C18H18IN3O2S2 and a molecular weight of 499.4 g/mol This compound is characterized by the presence of an iodobenzoyl group, a carbamothioylamino group, and a tetrahydrobenzothiophene ring system
Preparation Methods
The synthesis of 2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the iodobenzoyl precursor. The synthetic route may include the following steps:
Iodobenzoylation: Introduction of the iodobenzoyl group to an appropriate starting material.
Carbamothioylation: Formation of the carbamothioylamino group through a reaction with thiourea or a similar reagent.
Cyclization: Formation of the tetrahydrobenzothiophene ring system through a cyclization reaction.
Amidation: Introduction of the carboxamide group to complete the synthesis.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodobenzoyl group to a benzoyl group.
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-[(2-Chlorobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a chlorobenzoyl group instead of an iodobenzoyl group.
2-[(2-Bromobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a bromobenzoyl group instead of an iodobenzoyl group.
2-[(2-Fluorobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a fluorobenzoyl group instead of an iodobenzoyl group.
The uniqueness of this compound lies in its specific iodobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
332389-95-4 |
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Molecular Formula |
C18H18IN3O2S2 |
Molecular Weight |
499.4g/mol |
IUPAC Name |
2-[(2-iodobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H18IN3O2S2/c1-9-6-7-11-13(8-9)26-17(14(11)15(20)23)22-18(25)21-16(24)10-4-2-3-5-12(10)19/h2-5,9H,6-8H2,1H3,(H2,20,23)(H2,21,22,24,25) |
InChI Key |
COHBBTHCLNZUGW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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